
Ethyl 2-(3-phenylcyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C14H18O2. It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various industries . This compound features a cyclobutyl ring substituted with a phenyl group and an ethyl acetate moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-phenylcyclobutyl)acetate typically involves the esterification of 2-(3-phenylcyclobutyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-phenylcyclobutyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(3-phenylcyclobutyl)acetic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: 2-(3-phenylcyclobutyl)acetic acid and ethanol.
Reduction: 2-(3-phenylcyclobutyl)ethanol.
Substitution: 2-(3-phenylcyclobutyl)acetamide.
Applications De Recherche Scientifique
Ethyl 2-(3-phenylcyclobutyl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-phenylcyclobutyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The phenyl group in its structure may also contribute to its binding affinity and specificity towards certain molecular pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-phenylcyclobutyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in organic reactions and has a simpler structure compared to this compound.
Methyl Butyrate: Known for its fruity aroma and used in flavoring agents, but lacks the cyclobutyl and phenyl groups present in this compound.
The unique cyclobutyl and phenyl groups in this compound make it distinct from these simpler esters, providing it with unique chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethyl 2-(3-phenylcyclobutyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)10-11-8-13(9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Clé InChI |
MPQUFWNDZZCNNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
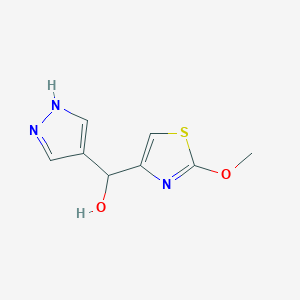
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
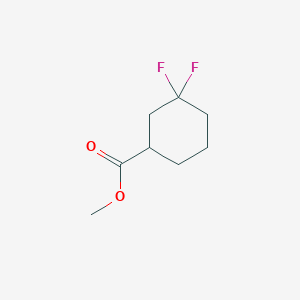
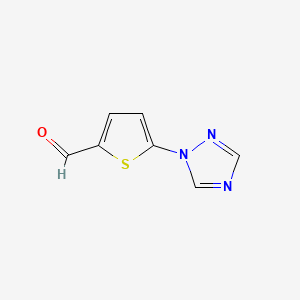
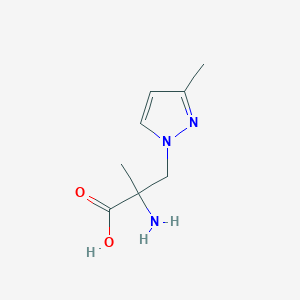
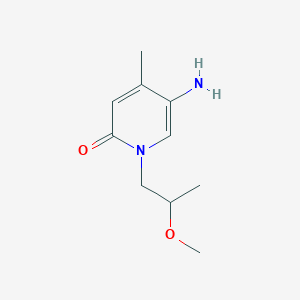
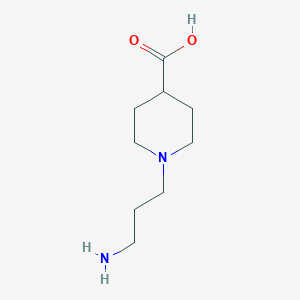
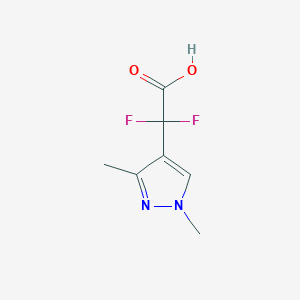
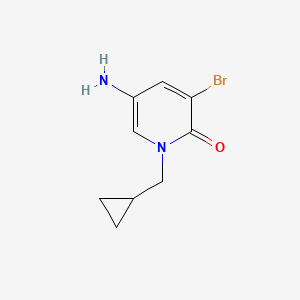
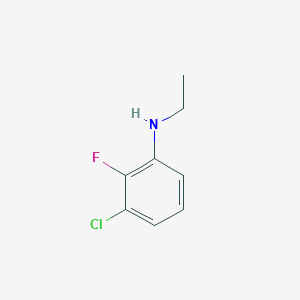
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
